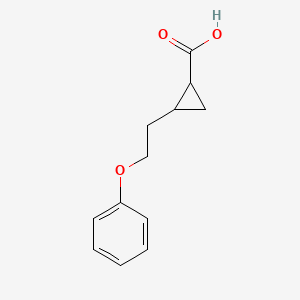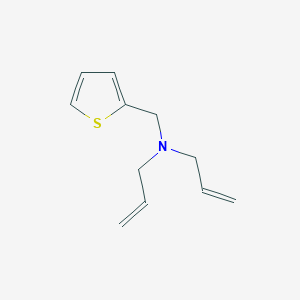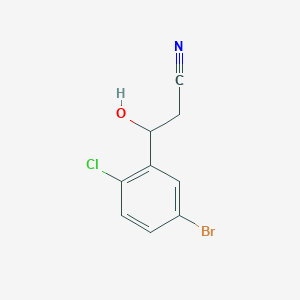
Methyl 3-(benzyloxy)picolinate
Descripción general
Descripción
Methyl 3-(benzyloxy)picolinate is an organic compound with the molecular formula C14H13NO3. It is a derivative of picolinic acid, where the hydroxyl group is replaced by a benzyloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)picolinate typically involves the esterification of 3-hydroxypicolinic acid with benzyl alcohol in the presence of a suitable catalyst. One common method involves the use of a strong acid like sulfuric acid or a dehydrating agent such as thionyl chloride to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(benzyloxy)picolinate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted picolinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(benzyloxy)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(benzyloxy)picolinate involves its interaction with various molecular targets. For instance, in biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The exact pathways depend on the specific application and the nature of the target molecule.
Comparación Con Compuestos Similares
Methyl 3-hydroxypicolinate: Similar structure but with a hydroxyl group instead of a benzyloxy group.
Methyl 3-methoxypicolinate: Contains a methoxy group instead of a benzyloxy group.
Uniqueness: Methyl 3-(benzyloxy)picolinate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C14H13NO3 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
methyl 3-phenylmethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)13-12(8-5-9-15-13)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Clave InChI |
CCOBQYWGFNDMPF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC=N1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-Indazole-1-carboxylic acid,6-[(2-nitrobenzoyl)amino]-,1,1-dimethylethyl ester](/img/structure/B8528641.png)








![4-[(5-Bromopentyl)sulfanyl]-7-(trifluoromethyl)quinoline](/img/structure/B8528710.png)


![methyl 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate](/img/structure/B8528727.png)
